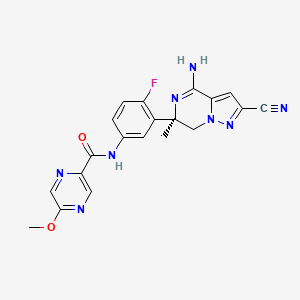
Bace1-IN-13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bace1-IN-13 is a compound that acts as an inhibitor of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a crucial enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease. By inhibiting BACE1, this compound aims to reduce the formation of amyloid-beta plaques in the brain, potentially offering therapeutic benefits for Alzheimer’s disease.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bace1-IN-13 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The synthetic routes often require precise control of reaction conditions such as temperature, pH, and the use of specific catalysts. For example, one common approach involves the use of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives, which are synthesized through a series of reactions including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Bace1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions such as specific temperatures, pressures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
Bace1-IN-13 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on cellular processes and pathways related to amyloid-beta production.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: Utilized in the development of diagnostic tools and assays for detecting BACE1 activity and amyloid-beta levels
作用機序
Bace1-IN-13 exerts its effects by binding to the active site of BACE1, thereby inhibiting its enzymatic activity. This inhibition prevents the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides, reducing the formation of amyloid-beta plaques in the brain. The molecular targets and pathways involved include the amyloidogenic pathway, where BACE1 plays a key role in the initial step of amyloid-beta production .
類似化合物との比較
Similar Compounds
Several compounds are similar to Bace1-IN-13 in terms of their structure and function. These include:
11-oxotigogenin: A natural compound with potential BACE1 inhibitory activity.
Fucotriphlorethol A: A marine bioactive compound with good binding affinity for BACE1.
Iminohydantoin analogs: Synthetic compounds with high selectivity and affinity for BACE1.
Uniqueness
This compound is unique due to its specific binding affinity and inhibitory potency against BACE1. Its structure allows for effective interaction with the active site of the enzyme, making it a promising candidate for therapeutic development. Additionally, its ability to cross the blood-brain barrier enhances its potential as a treatment for Alzheimer’s disease.
特性
分子式 |
C20H17FN8O2 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
N-[3-[(6R)-4-amino-2-cyano-6-methyl-7H-pyrazolo[1,5-a]pyrazin-6-yl]-4-fluorophenyl]-5-methoxypyrazine-2-carboxamide |
InChI |
InChI=1S/C20H17FN8O2/c1-20(10-29-16(18(23)27-20)6-12(7-22)28-29)13-5-11(3-4-14(13)21)26-19(30)15-8-25-17(31-2)9-24-15/h3-6,8-9H,10H2,1-2H3,(H2,23,27)(H,26,30)/t20-/m0/s1 |
InChIキー |
ITBUOSMBIYYJMH-FQEVSTJZSA-N |
異性体SMILES |
C[C@]1(CN2C(=CC(=N2)C#N)C(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OC)F |
正規SMILES |
CC1(CN2C(=CC(=N2)C#N)C(=N1)N)C3=C(C=CC(=C3)NC(=O)C4=CN=C(C=N4)OC)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


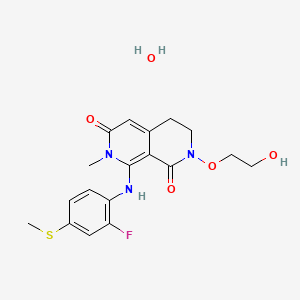
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
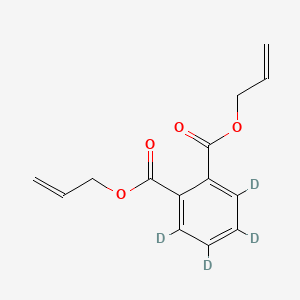

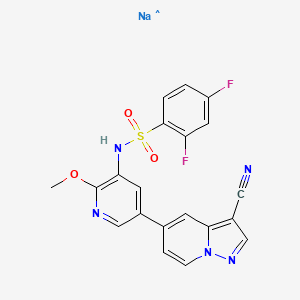
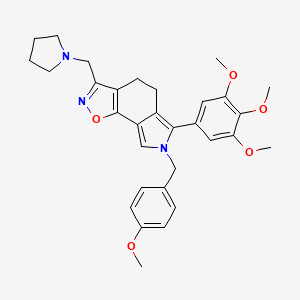
![(E,6R)-2-methyl-6-[(5R,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,8,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B12392895.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12392896.png)
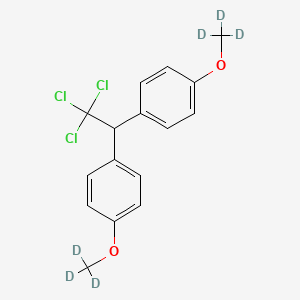
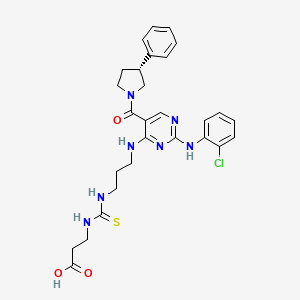

![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
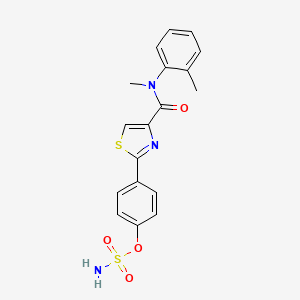
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
